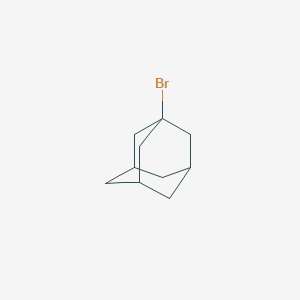

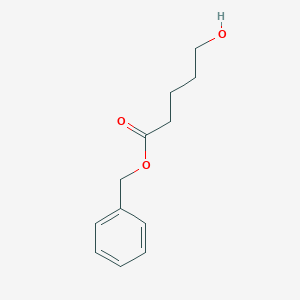

![molecular formula C21H22N10O4 B121631 2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 142038-30-0](/img/structure/B121631.png)

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Descripción general

Descripción

This compound is a heterocyclic amine, specifically 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which is one of the most potent and abundant mutagens in the western diet . It is formed during the cooking of protein-rich foods .

Molecular Structure Analysis

The molecular structure of MeIQx involves bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .Chemical Reactions Analysis

The chemical reactions involving MeIQx primarily involve its bioactivation. This process includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .Physical And Chemical Properties Analysis

MeIQx is soluble in methanol and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .Aplicaciones Científicas De Investigación

Biological Significance of HAAs

HAAs, including closely related compounds, are formed in meats and other protein-rich foods under high-temperature cooking conditions. Although these compounds are present at trace levels in the human diet, their potent mutagenic activity in laboratory assays raises concerns about their potential health effects. The biological significance of these trace levels, especially in relation to human dietary exposure, remains a critical area of research. Studies indicate that the doses of HAAs used in animal studies far exceed those encountered by humans, highlighting a need for research that accurately reflects human exposure levels (Stavric, 1994).

Quinoxaline Derivatives

Quinoxaline and its derivatives, including quinoxaline-1,4-dioxides, have been explored for various applications due to their structural and electronic properties. These compounds are utilized in dyes, pharmaceuticals, and as corrosion inhibitors, showcasing the versatility of quinoxaline-based structures in scientific research. The synthesis, functionalization, and potential biomedical applications of quinoxaline derivatives are subjects of ongoing research, indicating a broad interest in their chemical and pharmacological properties (Pareek & Kishor, 2015).

Imiquimod and Analogues

Imiquimod, a compound structurally related to the category of imidazoquinolines, acts as an immune response modifier. This class of compounds, including imiquimod and its analogues, has been shown to induce cytokine production and exhibit antiviral, antiproliferative, and antitumor activities. The mechanism of action involves the localized induction of cytokines, highlighting the potential of these compounds in treating various cutaneous diseases and offering insights into their broader immunomodulatory effects (Syed, 2001).

Anticorrosive Properties

Quinoline derivatives have been identified as effective anticorrosive agents, demonstrating the chemical versatility of this class of compounds. The high electron density of quinoline structures, especially when substituted with polar groups, enables strong adsorption and formation of stable complexes with metallic surfaces. This property is leveraged in the development of materials designed to protect against metallic corrosion, further exemplifying the wide-ranging applications of quinoline-based compounds in industrial and materials science (Verma, Quraishi, & Ebenso, 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDMPQZHCQFIDK-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931314 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |

CAS RN |

142038-30-0 | |

| Record name | Guanosine, N-(2-amino-3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-5-yl)-2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)